Product packaging for alpha-Solamargine(Cat. No.:)

alpha-Solamargine

Cat. No.: B14803558
M. Wt: 868.1 g/mol
InChI Key: VTYQXQQQKWLGBA-LMZJOPPCSA-N
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Description

Chemical Structure and Sources alpha-Solamargine (C₄₅H₇₃NO₁₅; molecular weight 868.1 Da) is a steroidal glycoalkaloid characterized by a spirosolane-type aglycone backbone linked to a trisaccharide chain composed of two α-L-rhamnopyranosyl units and one β-D-glucopyranosyl unit . It is predominantly found in plants of the Solanum genus, including Solanum americanum, Solanum nigrum (black nightshade), and Solanum macrocarpon (gboma eggplant) .

However, its toxicity profile is dose-dependent: intraperitoneal LD₅₀ in rats is 42 mg/kg, with subchronic toxicity observed at ≥35 mg/kg, including mild testicular and hepatic congestion .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H73NO15 B14803558 alpha-Solamargine

Properties

Molecular Formula

C45H73NO15

Molecular Weight

868.1 g/mol

IUPAC Name

2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(6S,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-41-37(54)35(52)38(29(18-47)58-41)59-42-39(34(51)32(49)22(4)56-42)60-40-36(53)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3/t19?,20?,21?,22?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-,44-,45-/m0/s1

InChI Key

VTYQXQQQKWLGBA-LMZJOPPCSA-N

Isomeric SMILES

CC1CC[C@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)O)O)C)C)C)NC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)O)O)C)C)C)NC1

Origin of Product

United States

Preparation Methods

Structural Characteristics and Biological Relevance of Alpha-Solamargine

This compound ((25R)-3β-{O-α-L-rhamnopyranosyl-(1→2)-[O-α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranosyloxy}-22α-N-spirosol-5-ene) is characterized by a spirosolane aglycone core conjugated to a trisaccharide moiety comprising two α-L-rhamnopyranosyl units and one β-D-glucopyranosyl unit. This unique architecture contributes to its membrane-disruptive activity and ability to induce apoptosis in malignant cells. The compound occurs naturally in Solanum species such as Solanum nigrum and Solanum sodomaeum, where it functions as a phytoanticipin against herbivores and pathogens. Its pharmacological profile includes modulation of caspase-3, Bcl-2, and NF-κB pathways, making it a multifaceted candidate for oncology research.

Natural Extraction Methods from Solanum Species

Ethanol-Based Extraction and Isolation Protocols

The primary natural source of this compound is the aerial parts and fruits of Solanum nigrum. An optimized ethanolic extraction process involves homogenizing dried plant material in 90% ethanol (10:1 solvent-to-feed ratio) under reflux at 80°C for three hours. This method leverages ethanol’s polarity to solubilize glycoalkaloids while minimizing co-extraction of non-target lipids. Post-extraction, the crude alkaloid fraction is acidified with 3% acetic acid, filtered, and basified to pH 8 with ammonia to precipitate this compound. Centrifugation and freeze-drying yield a light white solid, which is further purified via reversed-phase HPLC using a C18 column and acetonitrile-water gradient.

Table 1: Orthogonal Experimental Design for Optimizing this compound Yield from Solanum nigrum
Factor Level 1 Level 2 Level 3 Optimal Condition
Ethanol Volume 8-fold 9-fold 10-fold 10-fold
Ethanol Concentration 70% 80% 90% 90%
Extraction Time 1 hour 2 hours 3 hours 3 hours
Extraction Cycles 1 2 3 3

This orthogonal approach identified ethanol volume and concentration as the most critical parameters, contributing to a solasonine yield of 1.52 mg/g (a structural analog used as a marker for this compound optimization).

Challenges in Scale-Up and Purity Enhancement

Natural extraction faces limitations in yield consistency due to seasonal variations in plant alkaloid content. Preparative chromatography on Sephadex LH-20 and ODS columns reduces impurities like uttroside B but requires multiple cycles to achieve >95% purity. Recent advances in membrane filtration and aqueous two-phase systems have improved recovery rates to 68–72%, though industrial-scale applications remain nascent.

Total Chemical Synthesis of this compound

Diosgenin-Based Semisynthesis

The most efficient synthetic route starts with diosgenin, a steroidal sapogenin abundant in Dioscorea species. The 13-step protocol achieves a 10.5% overall yield through the following key stages:

  • Spiroamine Formation : Diosgenin is treated with acetic anhydride and sulfuric acid to introduce a 22α-N-spirosolane skeleton.
  • Glycosylation at C-3 : A tetra-O-benzoyl-β-D-glucopyranosyl bromide donor is condensed with the spiroamine intermediate using silver triflate in dichloromethane at −20°C.
  • Sequential Rhamnosylation : The glucosylated product undergoes two rounds of coupling with α-L-rhamnopyranosyl trichloroacetimidate, facilitated by 4Å molecular sieves and trimethylsilyl triflate.
  • Global Deprotection : Benzoyl and pivaloyl groups are cleaved via alkaline hydrolysis (NaOH in THF/MeOH/H2O, 40°C, 18 hours), yielding this compound.
Table 2: Critical Reaction Parameters in Glycosylation Steps
Step Reagent Temperature Time Yield
Glucosylation AgOTf, DCM −20°C 30 min 78%
First Rhamnosylation TMSOTf, 4Å sieves −30°C 45 min 65%
Second Rhamnosylation TMSOTf, 4Å sieves −25°C 60 min 58%

Solid-Phase Synthesis and Automation

Recent patents disclose a fragment condensation strategy using preassembled trisaccharide modules. The rhamnose-glucose-rhamnose oligosaccharide is synthesized on a polystyrene resin functionalized with photolabile linkers, enabling UV-triggered cleavage after each glycosylation cycle. This method reduces purification bottlenecks and improves stereochemical control, achieving an overall yield of 14.2% in pilot trials.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • NMR Spectroscopy : 1H NMR (600 MHz, CD3OD) displays characteristic signals at δ 5.31 (H-6, spirosolane), δ 4.98 (H-1 of rhamnose), and δ 4.38 (H-1 of glucose).
  • Mass Spectrometry : ESI-MS exhibits a protonated molecular ion at m/z 868.7 [M+H]+, consistent with the molecular formula C45H73NO15.
  • HPLC-DAD : Reverse-phase chromatography (C18, 5 μm, 250 × 4.6 mm) with isocratic elution (acetonitrile:0.1% TFA = 72:28) gives a retention time of 12.7 minutes, matching natural isolates.

Purity Assessment

The European Pharmacopoeia recommends dual-method validation using HPLC-ELSD (evaporative light scattering detection) and HPTLC (silica gel 60 F254, chloroform:methanol:ammonia = 75:25:5). Acceptance criteria require ≥98.5% purity for pharmaceutical-grade this compound.

Pharmacological Applications and Mechanistic Insights

This compound exhibits dose-dependent cytotoxicity across seven cancer cell lines:

  • HeLa (cervical) : IC50 = 2.1 μM
  • A549 (lung) : IC50 = 3.4 μM
  • MCF-7 (breast) : IC50 = 5.8 μM

Mechanistically, it downregulates survivin and Bcl-2 while upregulating Bax, triggering mitochondrial apoptosis. Synergistic effects with paclitaxel (combination index = 0.32) suggest potential for combination therapies.

Chemical Reactions Analysis

Types of Reactions

Alpha-Solamargine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .

Scientific Research Applications

Solamargine is an azaspiro compound, a steroid, and an oxaspiro compound . It has been identified in Solanum carolinense and Solanum pittosporifolium, among other organisms . Research indicates that solamargine has antiviral and anticancer properties .

Antiviral Effects

Solamargine has demonstrated antiviral activity by interacting with MZF1 (Myeloid zinc finger protein 1), which inhibits HBV core promoter activity, reduces pregenomic RNA levels, and inhibits HBV replication .

Inhibition of HBV pgRNA and HBcAg Protein Expression
Solamargine significantly reduces the relative expression of HBV pregenomic RNA (pgRNA) and HBcAg protein . In experiments, a group transfected with HBV whole genome plasmid was compared to a group transfected and treated with 5 μM Solamargine. Northern blot results confirmed that the relative expression level of HBV pgRNA in the Solamargine group was lower than in the control group . Western blot analysis showed that the relative expression of HBcAg protein was lower in the Solamargine group, while the relative expression of HBsAg protein remained unchanged .

Effects on HBV Core Promoter
Solamargine affects HBV gene expression by acting on a fragment of the HBV core promoter. It not only decreased the fluorescence expression level of the HBV pgRNA promoter but also the fluorescence expression level of ENII/BCP . Further experiments with gene deletion mutants indicated that Solamargine targets the pGL4.74-HBenIIcp-Ce-del2 fragment (sequence: 5′-GCCCAAGGTCTTACATAAGAGGACTCTTGGACTCT-3′) to suppress HBV replication and expression .

Anticancer Activity

Solamargine has anticancer activity against various cancers, including liver, stomach, cervical, lung, breast, colorectal, nasopharyngeal, and prostate cancers .

Gastric Cancer
Solamargine inhibits the progression of gastric cancer by regulating the expression of lncNEAT1_2 through the MAPK pathway. It inhibits the activity of gastric cancer cell lines in a dose-dependent manner and induces significant changes in cell morphology .

Other Cancers
Solamargine has demonstrated anticancer activity against cervical cancer, lung cancer, breast cancer, colorectal cancer, and nasopharyngeal cancer, with significant curative effects and few side effects . It has also been used in trials studying the treatment of Actinic Keratosis .

Leishmaniasis Treatment

Solamargine, in combination with solasonine, has shown promise in treating cutaneous leishmaniasis in C57BL/6 mice . Topical application of solamargine and solasonine at 10 µM per mouse per day reduced the progression of ear lesions infected with amastigotes of L. mexicana compared to the control group. The number of parasites was also reduced .

Solamargine also significantly decreased nitric oxide (NO) production in RAW 264.7 macrophages and showed a significant reduction in TNF-α and significant increases in IL-6 in LPS-induced macrophages and dendritic cells .

Other potential applications

Emerging evidence suggests that it may also have uses as a(n):

  • Antiviral agent
  • Anti-inflammatory agent
  • Immunomodulator

Tables of Research Findings

EffectDescription
Antiviral Activity Inhibits HBV core promoter activity, reduces HBV pgRNA levels, and reduces HBcAg protein expression .
Anticancer Activity Effective against liver, stomach, cervical, lung, breast, colorectal, nasopharyngeal, and prostate cancers .
Leishmaniasis Treatment Reduces the progression of ear lesions infected with amastigotes of L. mexicana and reduces the number of parasites .
Anti-inflammatory properties Reduces nitric oxide (NO) production in macrophages, reduces TNF-α, and increases IL-6 in LPS-induced macrophages and dendritic cells . Also, cocoa polyphenols, which may be found with solamargine, have demonstrated anti-inflammatory effects .

Cautions

Comparison with Similar Compounds

Structural and Functional Differences

alpha-Solamargine shares structural similarities with other Solanum glycoalkaloids, particularly solasonine (C₄₅H₇₃NO₁₆; MW 884.06 Da), which differs by an additional hydroxyl group in its glycosidic side chain . This minor structural variation influences solubility, bioavailability, and bioactivity. For example, solamargine demonstrates stronger P-glycoprotein inhibition compared to solasonine, enhancing its cytotoxic effects in multidrug-resistant cancer cells .

Table 1: Structural and Functional Comparison

Compound Molecular Formula Glycosylation Pattern Key Activities Toxicity (LD₅₀, Rat)
This compound C₄₅H₇₃NO₁₅ β-D-Glc-(α-L-Rha)₂ Anticancer, antiviral, cytotoxic 42 mg/kg
Solasonine C₄₅H₇₃NO₁₆ β-D-Glc-(α-L-Rha)-β-D-Gal Similar to solamargine, weaker P-gp inhibition Not reported
Solanine C₄₅H₇₃NO₁₅ β-D-Glc-(α-L-Rha)-β-D-Glc Neurotoxic, inhibits acetylcholinesterase ~34–42 mg/kg

Concentration in Plant Species

Table 2: Glycoalkaloid Levels in Solanum Species (mg/100 g Fresh Weight)

Species This compound Solasonine Total Glycoalkaloids Safety Status
S. macrocarpon 124–197 16–23 140–220 Unsafe (5–10× threshold)
S. aethiopicum 0.58–4.56 0.17–1 0.75–5.56 Safe (14% of toxic threshold)
S. melongena (common eggplant) 0.58–4.56 0.17–1 0.75–5.56 Safe

Safety threshold for glycoalkaloids in food: ≤20 mg/100 g .

Toxicological and Pharmacological Contrasts

  • Developmental Toxicity: Solamargine and solasonine exhibit non-selective cytotoxicity in frog embryos, but solamargine induces higher mortality at lower concentrations .
  • Anticancer Mechanisms : Solamargine downregulates STAT3 phosphorylation, while solasonine primarily inhibits topoisomerase I .
  • Food Safety : S. macrocarpon’s high solamargine content (124–197 mg/100 g) renders it unsafe for consumption, whereas S. aethiopicum and cultivated eggplants pose minimal risk .

Q & A

Q. What statistical approaches validate dose-response relationships in this compound studies?

  • Methodological Answer : Nonlinear regression models (e.g., log-dose vs. response) calculate EC50/IC50 values. Report confidence intervals and p-values (e.g., ANOVA for multi-group comparisons). Ensure compliance with guidelines like the ARRIVE 2.0 for preclinical studies to enhance reproducibility .

Data Management & Reproducibility

Q. How should raw data from this compound experiments be archived for reproducibility?

  • Methodological Answer : Store datasets in FAIR-compliant repositories (e.g., Figshare, Zenodo) with metadata (e.g., instrument settings, cell passage numbers). Include raw chromatograms, flow cytometry FCS files, and statistical scripts. emphasizes organizing materials for future audits .

Q. What criteria ensure ethical reporting of this compound’s toxicological data?

  • Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., LD50 in rodents) and disclose conflicts of interest. Report negative results (e.g., non-apoptotic doses) to avoid publication bias. Use plagiarism-detection software for manuscript integrity .

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